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Compound of Interest

Compound Name:
Methyl 3-(hydroxymethyl)-2-

methoxybenzoate

CAS No.: 1427363-87-8

Cat. No.: B2637643

Get Quote

Executive Summary
Methyl 3-(hydroxymethyl)-2-methoxybenzoate (MW 196.20 Da) is a critical pharmacophore

intermediate, often utilized in the synthesis of benzoxaborole drugs (e.g., Tavaborole) and

salicylate derivatives. Its analysis requires precise differentiation from regioisomers such as

methyl 2-(hydroxymethyl)-3-methoxybenzoate and methyl 4-(hydroxymethyl)-2-

methoxybenzoate.

This guide establishes the ortho-methoxy ester interaction as the primary diagnostic

fragmentation mechanism. Unlike its isomers, the 1,2,3-substitution pattern facilitates specific

hydrogen transfer and cyclization pathways that are distinct in both Electron Ionization (EI) and

Electrospray Ionization (ESI).
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To replicate the fragmentation data described, the following standardized protocols are

recommended.

Protocol A: GC-MS (Electron Ionization)[1]
Instrument: Agilent 7890B/5977B or equivalent single quadrupole MS.

Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Inlet: Splitless mode, 250°C.

Oven Program: 60°C (1 min hold)

20°C/min

280°C (5 min hold).

Ion Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C.

Scan Range: m/z 40–400.

Protocol B: LC-MS/MS (Electrospray Ionization)
Instrument: Thermo Q-Exactive or Sciex Triple Quad.

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 × 50 mm).

Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Ionization: ESI Positive Mode (+).

Collision Energy (CE): Stepped NCE 20, 35, 50 eV.
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Electron Ionization (EI) Pathways
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The EI spectrum of methyl 3-(hydroxymethyl)-2-methoxybenzoate is dominated by the

interaction between the C1-ester and the C2-methoxy group (the "Ortho Effect"), modified by

the C3-hydroxymethyl group.

m/z (Fragment) Identity
Mechanism & Diagnostic
Value

196 [M]⁺
Molecular Ion. Moderate

intensity. Confirms MW 196.

165 [M – OCH₃]⁺

Acylium Ion. Cleavage of the

methoxy group from the ester.

Standard benzoate

fragmentation.

164 [M – CH₃OH]⁺

Ortho Effect Product.

Elimination of neutral

methanol. This requires a

hydrogen transfer, facilitated

by the ortho-methoxy group or

the hydroxymethyl group.

Diagnostic for ortho-substituted

benzoates.

136 [M – C₂H₄O₂]⁺
Secondary Loss. Loss of CO

from the m/z 164 ion.

135 [M – OCH₃ – CH₂O]⁺

Methoxy-Benzyl Cation.

Sequential loss of methoxy

radical (from ester) and

formaldehyde (from ether).

107 [C₇H₇O]⁺

Hydroxytropylium Ion.

Characteristic aromatic

fragment indicating the

presence of the benzyl alcohol

moiety.

Mechanism: The Ortho-Methoxy Effect
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The proximity of the C1-ester and C2-methoxy groups allows for a specific rearrangement. The

radical cation [M]⁺ can eliminate formaldehyde (CH₂O) or methanol (CH₃OH) via a 6-

membered transition state. In this specific molecule, the C3-hydroxymethyl group can also

participate, potentially losing water (m/z 178) or interacting with the C2-methoxy oxygen.

ESI-MS/MS Fragmentation
In positive ESI, the molecule forms the protonated species [M+H]⁺ at m/z 197.

Precursor: m/z 197.08 [M+H]⁺

Major Transition:197

165 (Loss of Methanol, 32 Da).

Mechanism:[1][2][3] Protonation of the ester methoxy group followed by elimination of

MeOH to form the acylium ion.

Secondary Transition:197

179 (Loss of Water, 18 Da).

Mechanism:[1][2][3] Loss of H₂O from the C3-hydroxymethyl group, forming a resonance-

stabilized benzylic cation.

Diagnostic Transition:197

133.

Mechanism:[1][2][3] Sequential loss of MeOH and CH₂O (formaldehyde).

Comparative Differentiation Guide
Distinguishing the target from its isomers is crucial for impurity profiling.

Comparison Table: Target vs. Isomers
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Feature
Target: Methyl 3-

(hydroxymethyl)-2-

methoxybenzoate

Isomer A: Methyl 2-

(hydroxymethyl)-3-

methoxybenzoate

Isomer B: Methyl 4-

(hydroxymethyl)-2-

methoxybenzoate

Structure
Ester (1), OMe (2),

CH₂OH (3)

Ester (1), CH₂OH (2),

OMe (3)

Ester (1), OMe (2),

CH₂OH (4)

Key EI Interaction
Ester ↔ Methoxy (1,2-

interaction)

Ester ↔

Hydroxymethyl (1,2-

interaction)

Ester ↔ Methoxy (1,2-

interaction)

Dominant Loss
Loss of OMe (31) and

MeOH (32).

Rapid Loss of MeOH

(32) to form Phthalide

(m/z 164 base peak).

Loss of OMe (31).[2]

[4] Less facile loss of

MeOH due to lack of

C3-proton

involvement.

m/z 164 Intensity
High (due to ortho-

methoxy effect).

Very High (Base peak,

stable lactone

formation).

Moderate/Low.[2]

m/z 178 (M-H₂O)
Present (Loss from

CH₂OH).

Weak (Phthalide

formation dominates).
Present.

Diagnostic Logic[6]
Check m/z 164 vs 165: If m/z 164 is the dominant base peak (dominating 165 by >5:1),

suspect Isomer A (Phthalide formation).

Check m/z 135: Significant abundance suggests the Target or Isomer B (Ortho-methoxy

effect).

Differentiation of Target vs. Isomer B: The target (3-isomer) has the hydroxymethyl group

ortho to the methoxy. This steric crowding often leads to a higher abundance of "proximity

effects" (e.g., combined loss of H₂O + MeOH) compared to the para (4-isomer) where the

hydroxymethyl is isolated.
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Visualization of Fragmentation Pathways[2][3][7][8]
[9]
The following diagram illustrates the primary fragmentation pathways for Methyl 3-
(hydroxymethyl)-2-methoxybenzoate under Electron Ionization.

Molecular Ion [M]+
m/z 196

[M - OMe]+
Acylium Ion

m/z 165

- •OCH3 (31)

[M - MeOH]+
Ortho Effect Ion

m/z 164

- CH3OH (32)
(Ortho Effect)

[M - H2O]+
Benzyl Cation

m/z 178

- H2O (18)

[M - OMe - CH2O]+
m/z 135

- CH2O (30)

[M - MeOH - CO]+
m/z 136

- CO (28)

Hydroxytropylium
m/z 107

- CO (28)

Click to download full resolution via product page

Figure 1: Proposed EI fragmentation pathway highlighting the competition between simple

cleavage (m/z 165) and the ortho-effect rearrangement (m/z 164).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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